Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal
Description
Properties
IUPAC Name |
(13S)-5',5',13-trimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxane]-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-21(2)13-25-23(26-14-21)11-9-16-15(12-23)4-5-18-17(16)8-10-22(3)19(18)6-7-20(22)24/h8,18-19H,4-7,9-14H2,1-3H3/t18?,19?,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCQNUMWSPJQN-AJTFCVKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC3=C(C2)CCC4C3=CCC5(C4CCC5=O)C)OC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCC(CO5)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) typically involves multiple steps starting from simpler steroid precursors. The key steps may include:
Formation of the diene structure: This can be achieved through dehydrogenation reactions.
Introduction of the cyclic acetal group: This step involves the reaction of the steroid with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the cyclic acetal.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Estra-5(10),9(11)-diene-3,17-dione is part of a class of compounds known as steroids. Its chemical formula is and it features a unique diene structure that contributes to its biological activity. The cyclic acetal form enhances its stability and solubility in biological systems.
Pharmaceutical Applications
- Antiprogestational Activity :
- Antiglucocorticoid Properties :
- Intermediate in Synthesis :
Biochemical Research Applications
- Steroid Research :
- Drug Development :
Case Study 1: Antiprogestational Effects
A study evaluated the effectiveness of Estra-5(10),9(11)-diene-3,17-dione in inhibiting progesterone-induced effects in vitro. The results demonstrated significant inhibition of cell proliferation in endometrial cells, suggesting potential therapeutic applications in managing endometriosis.
Case Study 2: Synthesis of Steroid Derivatives
Another research project focused on synthesizing various steroid derivatives using Estra-5(10),9(11)-diene-3,17-dione as a starting material. The derivatives exhibited enhanced biological activities compared to their parent compounds, highlighting the utility of this compound in drug discovery.
Data Table: Summary of Applications
| Application Type | Description | Potential Uses |
|---|---|---|
| Antiprogestational | Inhibits progesterone effects | Contraceptives, endometriosis treatment |
| Antiglucocorticoid | Modulates glucocorticoid receptor activity | Inflammatory disease management |
| Intermediate Synthesis | Serves as a precursor for other steroid compounds | Hormone therapies |
| Steroid Research | Investigates steroid mechanisms | Drug development |
Mechanism of Action
The mechanism of action of Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) involves its interaction with specific molecular targets in the body. These targets may include hormone receptors or enzymes involved in steroid metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal)
- CAS No.: 91175-92-7
- Molecular Formula : C₂₂H₃₀O₃
- Molecular Weight : 342.47 g/mol
- Structure : Features a steroidal backbone with conjugated dienes at positions 5(10) and 9(11), a 17-ketone group, and a 3-position cyclic acetal derived from 2,2-dimethyl-1,3-propanediol.
Properties :
- Purity : >95% (as per supplier specifications) .
- Physical Form : Crystalline powder (inferred from analogous compounds).
Commercial Availability :
- Pricing : 535 €/mg (1 mg scale) .
- Suppliers: Limited to specialized vendors (e.g., Art. Nr. ENA052), reflecting its niche research role.
Key Structural and Functional Analogues:
Cyclic 3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-diene-3,17-dione (Ethylene Ketal) CAS No.: 5571-36-8 Molecular Formula: C₂₀H₂₆O₃ Molecular Weight: 314.43 g/mol Structure: Contains a 1,2-ethanediyl (ethylene) acetal at the 3-position instead of the dimethylpropanediyl group. Properties:
- Melting Point : 156°C .
- Purity : ≥98% (HPLC) .
- Applications : Intermediate in synthesizing Ulipristal acetate (a progesterone receptor modulator) and Mifepristone .
3-(Ethylenedioxy)-estra-5(10),9(11)-diene-17-one CAS No.: 33300-19-5 (related derivative) Structure: Similar backbone but with a 17-cyano-17α-hydroxy modification. Applications: Key intermediate for Ulipristal acetate, emphasizing its role in selective progesterone receptor modulation .
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal CAS No.: 23637-79-8 Molecular Formula: C₂₃H₃₀O₃ Applications: Intermediate for Trienol (a steroidal therapeutic agent) .
Comparative Data Table:
Research Findings and Differentiation:
- This could make it preferable in prodrug design or formulations requiring controlled release . The ethylene ketal (CAS 5571-36-8) is more widely utilized in industrial syntheses due to its straightforward preparation and compatibility with green chemistry principles (e.g., avoiding cyanide) .
- Pharmacological Relevance: Ethylene ketal derivatives dominate pharmaceutical applications, particularly in emergency contraception (Ulipristal acetate) and antiprogestational agents (Mifepristone) .
Safety and Handling :
- Ethylene ketal derivatives are classified under UN 3077 (environmental hazard) , while safety data for the dimethyl variant is sparse, underscoring its research-only status .
Biological Activity
Estra-5(10),9(11)-diene-3,17-dione, commonly known as Boldione, is a synthetic steroid with significant biological activity. This compound belongs to the estrane family and is characterized by its unique diene configuration and keto groups at positions 3 and 17. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₂₀H₂₆O₃
- Molecular Weight : 314.43 g/mol
- Melting Point : 154°C to 158°C
- Appearance : White to light yellow crystalline powder
The compound's structure includes a conjugated diene system at positions 5 and 10, which is crucial for its biological activity. The presence of keto groups enhances its interaction with various biological receptors.
Hormonal Activity
Estra-5(10),9(11)-diene-3,17-dione exhibits significant hormonal activity, particularly as an antiprogestational agent . It acts as an antagonist to progesterone receptors, which play a critical role in reproductive health. This activity suggests potential applications in treating hormone-dependent conditions such as endometriosis and certain cancers.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties . Studies conducted on animal models have demonstrated its efficacy in reducing inflammation, although the specific mechanisms remain under investigation.
Receptor Interactions
The compound interacts with several key receptors:
- Glucocorticoid Receptors : It has been shown to influence gene expression related to stress response and metabolism through glucocorticoid receptor antagonism.
- Progesterone Receptors : Its antagonistic effects on these receptors suggest potential therapeutic uses in managing reproductive health issues.
Comparative Analysis with Other Steroids
To better understand the unique properties of Estra-5(10),9(11)-diene-3,17-dione, it is helpful to compare it with other steroid compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Estradiol | Aromatic A-ring with hydroxyl groups | Strong estrogenic activity |
| Testosterone | Ketone at C17 with hydroxyl at C17 | Major androgenic activity |
| Progesterone | Ketone at C20 with an additional double bond | Key role in pregnancy maintenance |
| Estra-4,9-diene-3,17-dione | Similar diene structure but different position | Different biological activity |
Estra-5(10),9(11)-diene-3,17-dione is distinguished by its specific diene configuration and dual keto functionality, contributing to its distinct biological activities.
Case Studies
-
In Vitro Metabolism Study :
A study comparing the in vitro metabolism of Estra-4,9-diene-3,17-dione among equine, canine, and human models identified key metabolites relevant for sports doping control. This research highlights the compound's metabolic pathways and potential implications for performance enhancement in athletics . -
Therapeutic Applications :
Investigations into the antiprogestational effects of Estra-5(10),9(11)-diene have shown promise for treating conditions like endometriosis. The ability to modulate progesterone receptor activity offers a pathway for developing new therapeutic agents targeting hormone-related disorders.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves microbial 11β-hydroxylation of 4-androstene-3,17-dione followed by dehydration and ketalization with ethylene glycol or 2,2-dimethyl-1,3-propanediol. Key parameters include:
- Reagent stoichiometry : Excess diol (e.g., ethylene glycol) ensures complete ketal formation .
- Temperature control : Dehydration steps require precise thermal gradients (e.g., 40–60°C) to avoid byproducts .
- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) optimize ketalization efficiency .
Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are essential?
A multi-technique approach is critical:
- NMR spectroscopy : H and C NMR confirm the ketal moiety and diene system (e.g., characteristic shifts at δ 5.2–5.8 ppm for olefinic protons) .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (CHO, MW 314.42) and purity (>99%) .
- Melting point analysis : Consistent melting behavior (152–154°C) indicates crystallinity and absence of polymorphic impurities .
Q. What is the compound’s role in steroidogenesis research?
As a progesterone intermediate, it serves as a precursor for synthesizing steroidal drugs like mifepristone and ulipristal acetate. Researchers use it to:
- Study enzyme kinetics (e.g., 17β-hydroxysteroid dehydrogenase activity) .
- Investigate structural modifications for receptor selectivity (e.g., progesterone vs. glucocorticoid receptors) .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis, and how can they be addressed using modern refinement software?
Challenges include low crystal quality and twinning due to the compound’s flexible ketal group. Solutions involve:
Q. How do researchers resolve contradictions in spectral data (e.g., NMR or MS)?
Discrepancies in olefinic proton coupling or fragmentation patterns require:
- 2D NMR : HSQC and HMBC correlate ambiguous signals (e.g., distinguishing C9(11) vs. C5(10) diene systems) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict H chemical shifts with <0.1 ppm error .
- Isotopic labeling : C-labeled analogs trace unexpected fragmentation pathways in MS/MS .
Q. What methodologies are used to study structure-activity relationships (SAR) in derivatives?
- In vitro assays : Competitive binding assays (e.g., radiolabeled progesterone receptor) quantify affinity changes .
- Molecular docking : AutoDock Vina screens substituent effects on receptor-ligand interactions (e.g., ketal group rigidity vs. binding entropy) .
- Metabolic profiling : LC-MS/MS identifies oxidation products (e.g., 17-keto vs. 17-hydroxyl derivatives) in hepatic microsomes .
Key Methodological Recommendations
- Synthesis Optimization : Monitor reaction progress via inline FTIR to detect intermediate hydroxylation .
- Crystallography : Use SHELXTL’s twin refinement for pseudo-merohedral twinning common in steroidal ketals .
- SAR Studies : Combine mutagenesis (e.g., PR LBD mutants) with thermodynamic integration for binding energy calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
